BenchChemオンラインストアへようこそ!

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

Lipophilicity Physicochemical profiling Medicinal chemistry

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one (CAS: 2450343-52-7) is a 1,2,4-triazol-5(4H)-one heterocycle featuring an N4-ethyl substituent and a C3-benzyloxymethyl group. The compound serves as a protected synthetic intermediate in the preparation of 2,4,5-trisubstituted 1,2,4-triazolones that act as dihydroorotate dehydrogenase (DHODH) inhibitors, a target of interest in oncology and autoimmune disease.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B8266771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=O)COCC2=CC=CC=C2
InChIInChI=1S/C12H15N3O2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
InChIKeyOMAPJRUXTMJWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one: Core Triazolone Intermediate for DHODH Inhibitor Programs


3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one (CAS: 2450343-52-7) is a 1,2,4-triazol-5(4H)-one heterocycle featuring an N4-ethyl substituent and a C3-benzyloxymethyl group. The compound serves as a protected synthetic intermediate in the preparation of 2,4,5-trisubstituted 1,2,4-triazolones that act as dihydroorotate dehydrogenase (DHODH) inhibitors, a target of interest in oncology and autoimmune disease [1]. The N4-ethyl substitution and the benzyl-protected hydroxymethyl handle at C3 confer distinct physicochemical properties, including a computed LogP of approximately 1.31 , which differentiates it from N4-methyl and other N4-alkyl analogs in terms of lipophilicity and downstream synthetic compatibility.

Why N4-Alkyl and C3-Substituent Swaps in 1,2,4-Triazol-5(4H)-ones Are Not Interchangeable for DHODH Inhibitor Synthesis


Within the class of 1,2,4-triazol-5(4H)-one intermediates, substitution at N4 and C3 directly governs both the physicochemical properties of the intermediate and the biological activity of the final DHODH inhibitor. The N4-ethyl group provides a specific steric and lipophilic profile (LogP ~1.31) that optimizes downstream coupling reactivity and target binding, whereas N4-methyl analogs (LogP ~0.83) exhibit significantly lower lipophilicity . Furthermore, the C3-benzyloxymethyl moiety functions as a latent hydroxymethyl group; its selective deprotection to the primary alcohol is a critical step in constructing the pharmacologically active 3-hydroxymethyl-1,2,4-triazol-5(4H)-one scaffold defined in multiple DHODH patent families [1]. Unprotected hydroxymethyl analogs lack the orthogonal protection necessary for regioselective N1-functionalization, and alternative N4-substituents (e.g., isopropyl, cyclopropyl) alter the conformational and electronic landscape of the triazolone ring, leading to divergent synthetic outcomes and final compound potency [2].

Quantitative Differentiation Evidence: 3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one vs. Closest Analogs


Computed LogP Comparison: N4-Ethyl vs. N4-Methyl Triazolone Intermediate

The target compound (N4-ethyl) exhibits a computed LogP of 1.3081, compared to 0.8252 for the direct N4-methyl analog (CAS 1338226-20-2) . This represents a ΔLogP of +0.48, corresponding to an approximately 3-fold increase in calculated octanol-water partition coefficient. The higher lipophilicity of the N4-ethyl derivative is consistent with the Hansch π contribution of the additional methylene unit and has implications for both intermediate handling (extraction efficiency, chromatographic retention) and the drug-likeness of final DHODH inhibitors derived from this scaffold.

Lipophilicity Physicochemical profiling Medicinal chemistry

Molecular Weight and Formula Differentiation: N4-Ethyl vs. N4-Methyl Triazolone Core

The target compound has a molecular formula of C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol, compared to C₁₁H₁₃N₃O₂ (219.24 g/mol) for the N4-methyl analog . This +14.03 Da mass difference (one methylene unit) provides unambiguous identity confirmation via LC-MS or HRMS and ensures that the correct intermediate is used in multi-step synthetic sequences where regiospecificity at N4 is critical for downstream DHODH inhibitor potency.

Molecular weight Chemical identity Quality control

Validated Synthetic Utility as DHODH Inhibitor Intermediate: Three-Step Patent Route with Demonstrated Scale

In the Janssen/Bayer DHODH inhibitor patent families (CN113453680A, CN114650988A, US-20230365524-A1), the target compound is prepared via a three-step sequence from ethyl 2-(benzyloxy)acetate: (i) hydrazinolysis to 2-(benzyloxy)acetohydrazide, (ii) condensation with ethyl isocyanate, and (iii) base-mediated cyclization to the triazolone [1]. The reported scale (52 g of hydrazide intermediate, producing multi-gram quantities of the target triazolone) demonstrates process scalability far exceeding that of boutique analogs. In contrast, the N4-methyl analog is not cited as an intermediate in any DHODH patent, and alternative N4-substituted triazolones (isopropyl, cyclopropyl) appear in different target contexts (e.g., HSP90, sigma receptors) without established utility in the DHODH pathway [2].

DHODH inhibitors Synthetic intermediate Process chemistry

Commercial Availability and Purity Benchmarking: Multi-Vendor Stock Status with ≥97% Purity

The target compound is stocked by multiple reputable suppliers (Fluorochem, Leyan, Biomart) at purities of 97% (Fluorochem, Leyan) to 98% (Biomart), with pricing from £51/100 mg (Fluorochem) to ~€96/100 mg (CymitQuimica) . In contrast, the N4-methyl analog is listed at 95% purity (AKSci, CymitQuimica), and the N4-isopropyl analog bearing an N1-(4-trifluoromethylphenyl) group is a more complex, higher-cost specialty compound (MW 391.4) with limited stock availability . The target compound thus occupies a favorable position: it is a patent-validated intermediate with multi-source, high-purity commercial availability at competitive pricing.

Commercial availability Purity Supply chain

Regiospecific N4-Ethyl Substitution Confirmed by IUPAC Name and InChI Key: Structural Identity vs. Tautomeric or Regioisomeric Ambiguity

The target compound's IUPAC name (3-[(benzyloxy)methyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one) and unique InChI Key (OMAPJRUXTMJWMQ-UHFFFAOYSA-N) unambiguously confirm the N4-ethyl (rather than N1-ethyl or N2-ethyl) regiospecificity of the substitution pattern . This is critical because 1,2,4-triazol-5(4H)-ones can exist in tautomeric forms and regioisomeric variants (e.g., N1- vs. N4-alkylation) that may exhibit different reactivity profiles in subsequent N1-functionalization steps. The canonical SMILES string (CCN1C(=O)NN=C1COCC1=CC=CC=C1) further confirms the connectivity . In comparison, generic '4-substituted triazolone' listings without explicit InChI Key or regiospecific characterization may lead to procurement of unintended regioisomers.

Structural identity Regiochemistry Analytical confirmation

Procurement-Driven Application Scenarios for 3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one


DHODH Inhibitor Medicinal Chemistry: Late-Stage N1-Functionalization of the Protected Triazolone Core

In DHODH inhibitor programs following the Janssen/Bayer patent strategy, the target compound serves as the protected triazolone core for N1-arylation or N1-heteroarylation. The benzyloxymethyl group at C3 remains intact during N1-coupling (e.g., with 2-chloro-7-fluoro-4-isopropylquinoline intermediates under Pd-catalyzed conditions), enabling subsequent debenzylation to reveal the pharmacophoric 3-hydroxymethyl group [1]. This orthogonal protection strategy is specifically enabled by the N4-ethyl substitution pattern; N4-methyl analogs have not been validated in this exact sequence, making the target compound the procurement choice for DHODH-focused medicinal chemistry teams.

Process Chemistry Scale-Up: Multi-Gram Intermediate for Preclinical Candidate Synthesis

The target compound's demonstrated synthesis at 288 mmol scale (52 g of hydrazide precursor) in patent CN113453680A establishes a baseline for process development [1]. Procurement of this specific intermediate—rather than attempting in-house synthesis from commodity precursors—allows medicinal chemistry groups to bypass the three-step sequence (hydrazide formation, isocyanate condensation, base-catalyzed cyclization) and accelerate lead optimization timelines. The 97–98% commercial purity is sufficient for direct use in subsequent N1-functionalization without additional purification .

Analytical Reference Standard for N4-Ethyl Triazolone Regioisomer Identification

Given the potential for regioisomeric impurities in triazolone synthesis (N1- vs. N4- vs. N2-alkylation), the target compound—with its unambiguous InChI Key (OMAPJRUXTMJWMQ-UHFFFAOYSA-N) and fully assigned IUPAC nomenclature—serves as an authenticated reference standard for HPLC, LC-MS, and NMR method development [1]. Its characteristic mass (m/z 233.27 [M+H]⁺) and distinct chromatographic retention (consistent with LogP 1.31) enable its use as a system suitability standard in quality control workflows for DHODH inhibitor manufacturing.

Computational Chemistry and SAR Studies: N4-Alkyl Chain Length Optimization

The target compound (N4-ethyl, LogP 1.31) and its N4-methyl analog (LogP 0.83) together provide a matched pair for computational SAR studies examining the effect of N4-alkyl chain length on triazolone physicochemical properties and target engagement [1]. The 0.48 LogP differential and corresponding 14 Da mass shift allow structure-property relationship (SPR) analysis that can inform the design of DHODH inhibitors with optimized permeability, solubility, and metabolic stability. Procurement of both compounds from commercial sources accelerates these computational and biophysical profiling studies.

Quote Request

Request a Quote for 3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.